molecular formula C13H19NO3 B2724085 4-[(3,4-Dimethoxyphenyl)methyl]morpholine CAS No. 22792-30-9

4-[(3,4-Dimethoxyphenyl)methyl]morpholine

Cat. No.: B2724085
CAS No.: 22792-30-9
M. Wt: 237.299
InChI Key: BVODXXKHVBGLJY-UHFFFAOYSA-N
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Description

4-[(3,4-Dimethoxyphenyl)methyl]morpholine is an organic compound with the molecular formula C13H19NO3. It is a morpholine derivative where the morpholine ring is substituted with a 3,4-dimethoxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dimethoxyphenyl)methyl]morpholine typically involves the reaction of morpholine with 3,4-dimethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dimethoxyphenyl)methyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted benzyl derivatives .

Scientific Research Applications

4-[(3,4-Dimethoxyphenyl)methyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,4-Dimethoxyphenyl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,4-Dimethoxyphenyl)methyl]morpholine is unique due to its specific substitution pattern and the presence of both the morpholine ring and the 3,4-dimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-15-12-4-3-11(9-13(12)16-2)10-14-5-7-17-8-6-14/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVODXXKHVBGLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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